1-(Cyanoacetyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102772. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

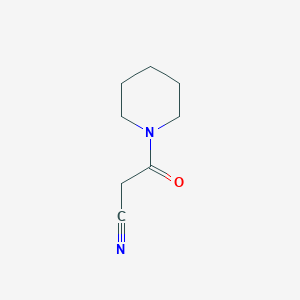

2D Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-piperidin-1-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-5-4-8(11)10-6-2-1-3-7-10/h1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLQHFYDQPMDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164513 | |

| Record name | 1-(Cyanoacetyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-30-8 | |

| Record name | β-Oxo-1-piperidinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15029-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyanoacetyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015029308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15029-30-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Cyanoacetyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(cyanoacetyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 1-(Cyanoacetyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cyanoacetyl)piperidine, a member of the cyanoacetamide class of compounds, represents a versatile scaffold in organic synthesis and a potential building block in medicinal chemistry. Its unique combination of a reactive cyanoacetyl group and a saturated piperidine ring makes it a valuable intermediate for the synthesis of a diverse range of heterocyclic compounds and molecules with potential biological activity. The piperidine moiety is a well-established privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while experimental data for some properties are available, others, such as boiling point and density, are not readily found in the literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | 3-oxo-3-(piperidin-1-yl)propanenitrile | PubChem[1] |

| Synonyms | N-(Cyanoacetyl)piperidine, Cyanoacetic acid piperidide | PubChem[1] |

| CAS Number | 15029-30-8 | ChemicalBook[2], PubChem[1] |

| Molecular Formula | C₈H₁₂N₂O | ChemicalBook[2], PubChem[1] |

| Molecular Weight | 152.19 g/mol | ChemicalBook[2], PubChem[1] |

| Appearance | Off-white to orange needle-like crystalline powder | ChemicalBook[2], ECHEMI[3] |

| Melting Point | 87-90 °C | ChemicalBook[2] |

| Boiling Point | 274.67 °C (rough estimate) | ECHEMI[3] |

| Density | 1.0996 g/cm³ (rough estimate) | ECHEMI[3] |

| Solubility | Soluble in hot alcohol. Washed with toluene and hexane during synthesis. | Organic Syntheses[4], ChemicalBook[2] |

| pKa | Data not available. The active methylene protons are weakly acidic. | |

| XLogP3 | 0.5 | PubChem[1] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectral Data of this compound

| Technique | Data | Source |

| ¹H NMR | (DMSO-d₆, ppm): 4.01 (s, 2H, -CH₂-CN), 3.41 ("t", 2H, piperidine ring), 3.28 ("t", 2H, piperidine ring), 1.53 (m, 6H, piperidine ring) | ChemicalBook[2] |

| ¹³C NMR | Data not explicitly available in searched literature. A reference to the spectrum is available on PubChem. | PubChem[1] |

| Mass Spectrometry | (FAB, Ar): m/z calculated for C₈H₁₂N₂O - 152.12, found - 152.1 | ChemicalBook[2] |

| Infrared (IR) | A reference to the FTIR spectrum is available on PubChem. | PubChem[1] |

Synthesis

This compound can be synthesized in high yield via the aminolysis of an alkyl cyanoacetate, such as ethyl cyanoacetate, with piperidine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure described by Riddles et al. and available on ChemicalBook.[2]

Materials:

-

Ethyl cyanoacetate

-

Piperidine

-

Toluene

-

Hexane

-

Concentrated Sulfuric Acid (for desiccator)

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, neat piperidine is mixed with neat ethyl cyanoacetate in a 1.5:1 molar ratio with stirring.

-

The reaction mixture is stirred at room temperature for 24-60 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC), observing the disappearance of the ethyl cyanoacetate spot. An iodine chamber is used for visualization as the starting material and product lack strong chromophores.

-

Upon completion, a thick, off-white precipitate of this compound forms.

-

The precipitate is filtered under vacuum.

-

The solid is washed with small portions of toluene (~20 mL) and hexane (~25 mL).

-

The purified product is dried in a vacuum desiccator containing concentrated sulfuric acid for several days until the smell of piperidine is no longer detectable.

Expected Yield: 92%[2]

Purification

Recrystallization is a common method for the purification of cyanoacetamides.[4]

Experimental Protocol: Recrystallization of this compound

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Filter the hot solution to remove insoluble impurities and/or charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol.

-

Dry the crystals under vacuum.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the active methylene group flanked by the electron-withdrawing nitrile and carbonyl groups. This makes the methylene protons acidic and susceptible to deprotonation by a base, forming a stabilized carbanion that can participate in various carbon-carbon bond-forming reactions.

Knoevenagel Condensation

This compound is an excellent substrate for the Knoevenagel condensation, reacting with aldehydes and ketones in the presence of a weak base (such as piperidine itself, which is a reactant in its synthesis) to form α,β-unsaturated products.[5][6]

Thorpe-Ziegler Reaction

References

- 1. This compound | C8H12N2O | CID 84765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-CYANOACETYLPIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

An In-depth Technical Guide to 1-(Cyanoacetyl)piperidine

This technical guide provides a comprehensive overview of 1-(Cyanoacetyl)piperidine, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical identifiers, physical and chemical properties, spectroscopic data, synthesis protocols, and safety information.

Core Identifiers and Chemical Properties

This compound is a derivative of piperidine and cyanoacetic acid. Its core identifiers and key chemical properties are summarized below for easy reference.

| Identifier Type | Value | Source |

| CAS Number | 15029-30-8 | [1][2][3][4] |

| IUPAC Name | 3-oxo-3-piperidin-1-ylpropanenitrile | [3] |

| Other Names | Piperidine, 1-(cyanoacetyl)-; N-(2-Cyanoacetyl)piperidine | [1][2][5] |

| Molecular Formula | C₈H₁₂N₂O | [1][2][3][6][7] |

| Molecular Weight | 152.19 g/mol | [3][6][7] |

| Canonical SMILES | C1CCN(CC1)C(=O)CC#N | [3][7] |

| InChI | InChI=1S/C8H12N2O/c9-5-4-8(11)10-6-2-1-3-7-10/h1-4,6-7H2 | [1][2][7] |

| InChIKey | ANLQHFYDQPMDJY-UHFFFAOYSA-N | [1][2][7] |

Physicochemical and Spectroscopic Data

The following tables provide a summary of the key physicochemical and spectroscopic data for this compound.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 87-90°C | [6] |

| Appearance | Off-white precipitate / Orange Powder Solid | [6][8] |

| Purity | ≥95% to 98% | [4][9] |

Table 3: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (DMSO-d₆) | 4.01 ppm (s, 2H), 3.41 ppm ("t", 2H), 3.28 ppm ("t", 2H), 1.53 ppm (m, 6H) | [6] |

| Mass Spectrometry (FAB, Ar) | Calculated: 152.12, Found: 152.1 | [6] |

| Infrared (IR) | Data available from various techniques (FTIR, ATR-IR, Vapor Phase IR) | [3][10] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the direct reaction of ethyl cyanoacetate with piperidine.

Experimental Protocol: Synthesis via Aminolysis of Ethyl Cyanoacetate

Materials:

-

Ethyl cyanoacetate

-

Piperidine

-

Toluene (for washing)

-

Hexane (for washing)

-

Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Filtration apparatus (vacuum)

-

Dessicator with concentrated H₂SO₄

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, neat piperidine is mixed with neat ethyl cyanoacetate in a 1.5:1 molar ratio.[6]

-

The reaction mixture is stirred at room temperature for 24-60 hours.[6]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the ethyl cyanoacetate spot. An iodine chamber can be used for visualization as the compounds lack strong chromophores.[6]

-

Upon completion, a thick, off-white precipitate of this compound will have formed.[6]

-

The precipitate is collected by vacuum filtration.

-

The collected solid is washed with small portions of toluene (~20 mL) and then hexane (~25 mL).[6]

-

The final product is dried in a vacuum desiccator containing concentrated sulfuric acid until the smell of piperidine is no longer detectable.[6] This method typically yields the product in high purity (around 92%).[6]

Safety and Hazard Information

This compound is classified as harmful and an irritant. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[3][8][9]

Table 4: GHS Hazard Classifications

| Hazard Class | Category | GHS Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, in a well-ventilated area.[8][9]

Logical Relationship of Identifiers

The various identifiers for this compound are interconnected and provide a comprehensive chemical description of the molecule.

References

- 1. Piperidine, 1-(cyanoacetyl)- [webbook.nist.gov]

- 2. Piperidine, 1-(cyanoacetyl)- [webbook.nist.gov]

- 3. This compound | C8H12N2O | CID 84765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 15029-30-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. chemeo.com [chemeo.com]

- 6. 1-CYANOACETYLPIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.at [fishersci.at]

- 10. spectrabase.com [spectrabase.com]

Spectral Analysis of 1-(Cyanoacetyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-(Cyanoacetyl)piperidine (CAS No: 15029-30-8), a key chemical intermediate. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers in quality control, compound identification, and reaction monitoring.

Chemical Structure and Properties

-

IUPAC Name: 3-oxo-3-(piperidin-1-yl)propanenitrile[1]

-

Molecular Formula: C₈H₁₂N₂O[1]

-

Molecular Weight: 152.19 g/mol [1]

-

Exact Mass: 152.094963011 Da[1]

Spectroscopic Data Summary

The following sections summarize the available and predicted spectral data for this compound. The data is organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the ¹H and predicted ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.01 | Singlet | 2H | -C(=O)-CH₂ -CN |

| 3.41 | Triplet | 2H | Piperidine H₂', H₆' (axial/equatorial avg.) |

| 3.28 | Triplet | 2H | Piperidine H₂', H₆' (axial/equatorial avg.) |

| 1.53 | Multiplet | 6H | Piperidine H₃', H₄', H₅' |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~165 | C =O (Amide Carbonyl) | Typical range for amide carbonyls is 160-180 ppm. |

| ~117 | C ≡N (Nitrile Carbon) | Aliphatic nitrile carbons typically appear in the 115-125 ppm range. |

| ~45 | Piperidine C₂', C₆' | Carbons adjacent to nitrogen in a saturated heterocycle. |

| ~25-30 | -C(=O)-CH₂ -CN | Methylene group between two electron-withdrawing groups. |

| ~24-26 | Piperidine C₃', C₅' | Methylene groups beta to the nitrogen atom. |

| ~23 | Piperidine C₄' | Methylene group gamma to the nitrogen atom. |

Note: These are predicted values based on typical chemical shift ranges for the respective functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Description of Vibration |

| ~2250 | C≡N | Nitrile stretch |

| ~1645 | C=O | Amide I band (stretch) |

| 2850-2950 | C-H | Alkane stretch |

| ~1450 | CH₂ | Methylene scissoring |

Note: These are predicted values based on characteristic infrared group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Method/Ionization |

| Molecular Ion [M]⁺ | m/z 152 | GC-MS |

| Calculated Exact Mass | 152.0950 | - |

| Found Mass | 152.1 | FAB (Ar) |

| Major Fragments | m/z 69, m/z 41 | GC-MS |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for small organic molecules like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

-

Instrument Setup & Data Acquisition:

-

The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

A standard room temperature setting (e.g., 298 K) is established.

-

For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used.

-

For ¹³C NMR, a proton-decoupled experiment is typically run. A larger number of scans is required due to the low natural abundance of ¹³C.

-

The spectral width is set to encompass all expected proton or carbon signals.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Integration of the ¹H NMR signals is performed to determine proton ratios.

-

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample and KBr Preparation:

-

Spectroscopy-grade Potassium Bromide (KBr) must be thoroughly dried in an oven to remove moisture, which can interfere with the spectrum.

-

Grind 1-2 mg of this compound into a very fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample powder.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into a pellet die.

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is collected.

-

The KBr pellet is placed in a sample holder within the FTIR spectrometer.

-

The sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A typical resolution is 4 cm⁻¹.

-

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). The concentration is typically around 1 mg/mL.

-

-

Instrumental Analysis:

-

The sample is injected into the Gas Chromatograph (GC), where it is vaporized and separated based on its boiling point and interactions with the column stationary phase.

-

The separated components elute from the GC column and enter the Mass Spectrometer (MS).

-

In the MS, the sample molecules are ionized, typically by Electron Ionization (EI).

-

The resulting ions and fragment ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

-

Visualizations

The following diagrams illustrate the general workflow for spectral analysis and the structural assignment of key spectral features of this compound.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(Cyanoacetyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 1-(Cyanoacetyl)piperidine. Leveraging data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and vibrational spectroscopy (Infrared and Raman), this document presents a detailed characterization of this molecule. Key quantitative data, including bond lengths, bond angles, dihedral angles, chemical shifts, and vibrational frequencies, are systematically tabulated for clarity and comparative analysis. Furthermore, detailed experimental protocols for the synthesis and characterization techniques are provided. Visual representations of the molecular structure and logical workflows are included to facilitate a deeper understanding of its chemical and physical properties. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

This compound, a derivative of piperidine featuring a cyanoacetyl moiety, is a molecule of interest in various chemical and pharmaceutical research areas. The piperidine ring is a common scaffold in many biologically active compounds, and its conformation plays a crucial role in molecular recognition and biological activity. The presence of the cyanoacetyl group introduces specific electronic and steric features that influence the overall molecular geometry and intermolecular interactions. A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is therefore essential for its potential applications.

This guide synthesizes crystallographic and spectroscopic data to provide a detailed molecular portrait of this compound.

Molecular Structure from X-ray Crystallography

The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. The corresponding crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 899708[1]. The crystal structure reveals a chair conformation for the piperidine ring.

Data Presentation

The key geometric parameters derived from the X-ray crystallographic data are summarized in the tables below.

Table 1: Selected Bond Lengths

| Bond | Length (Å) |

| N1 - C1 | 1.353 |

| N1 - C5 | 1.472 |

| N1 - C6 | 1.474 |

| C1 - O1 | 1.233 |

| C1 - C2 | 1.512 |

| C2 - C3 | 1.464 |

| C3 - N2 | 1.144 |

| C5 - C10 | 1.521 |

| C6 - C7 | 1.522 |

| C7 - C8 | 1.521 |

| C8 - C9 | 1.523 |

| C9 - C10 | 1.520 |

Table 2: Selected Bond Angles

| Atoms | Angle (°) |

| C1 - N1 - C5 | 118.9 |

| C1 - N1 - C6 | 123.6 |

| C5 - N1 - C6 | 117.5 |

| O1 - C1 - N1 | 121.2 |

| O1 - C1 - C2 | 120.7 |

| N1 - C1 - C2 | 118.1 |

| N2 - C3 - C2 | 178.5 |

| N1 - C5 - C10 | 111.9 |

| N1 - C6 - C7 | 111.8 |

| C6 - C7 - C8 | 110.9 |

| C7 - C8 - C9 | 110.7 |

| C8 - C9 - C10 | 110.8 |

| C5 - C10 - C9 | 111.0 |

Table 3: Selected Torsion (Dihedral) Angles

| Atoms | Angle (°) |

| C6 - N1 - C5 - C10 | 56.4 |

| C1 - N1 - C5 - C10 | -126.3 |

| C5 - N1 - C6 - C7 | -56.3 |

| C1 - N1 - C6 - C7 | 126.7 |

| N1 - C5 - C10 - C9 | -55.8 |

| N1 - C6 - C7 - C8 | 55.6 |

| C6 - C7 - C8 - C9 | -55.5 |

| C7 - C8 - C9 - C10 | 55.6 |

| C8 - C9 - C10 - C5 | -55.8 |

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure, functional groups, and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for elucidating the connectivity and chemical environment of atoms in the molecule.

Table 4: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.570 | t | 2H | Piperidine H (α to N) |

| 3.524 | t | 2H | Piperidine H (α to N) |

| 3.394 | s | 2H | -CH₂-CN |

| 1.68 | m | 2H | Piperidine H (β to N) |

| 1.65 | m | 4H | Piperidine H (β, γ to N) |

Solvent: CDCl₃, Reference: TMS. Data from ChemicalBook[2].

Table 5: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 162.5 | C=O |

| 115.8 | C≡N |

| 47.1 | Piperidine C (α to N) |

| 43.1 | Piperidine C (α to N) |

| 26.1 | -CH₂-CN |

| 25.3 | Piperidine C (β to N) |

| 24.2 | Piperidine C (γ to N) |

Solvent: CDCl₃, Reference: TMS. Data interpretation based on typical chemical shifts.

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its functional groups and overall structure.

Table 6: Key Infrared (FTIR) and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) | Assignment |

| ~2930 | Strong | Strong | C-H stretch (piperidine) |

| ~2850 | Strong | Strong | C-H stretch (piperidine) |

| ~2250 | Medium | Weak | C≡N stretch (nitrile) |

| ~1640 | Strong | Medium | C=O stretch (amide I) |

| ~1440 | Medium | Medium | CH₂ scissoring (piperidine) |

| ~1260 | Medium | Medium | C-N stretch (amide III) |

Data are typical values for the assigned functional groups and may vary slightly based on the experimental conditions.

Conformation

The conformational preference of the piperidine ring is a key feature of this compound.

Solid-State Conformation

As established by X-ray crystallography, the piperidine ring adopts a chair conformation in the solid state. The cyanoacetyl group is attached to the nitrogen atom in an equatorial position, which is generally the sterically favored position for large substituents on a piperidine ring.

Solution-State Conformation

In solution, the piperidine ring is expected to undergo rapid chair-chair interconversion. However, due to the steric bulk of the cyanoacetyl group, the conformation with the substituent in the equatorial position is expected to be the major conformer in solution as well. The partial double bond character of the N-C(O) amide bond restricts rotation and influences the puckering of the piperidine ring. This is a common feature in N-acylpiperidines and can lead to a slight flattening of the ring at the nitrogen atom.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of piperidine with a cyanoacetic acid derivative.

-

Reactants: Piperidine and ethyl cyanoacetate.

-

Procedure: A mixture of piperidine and ethyl cyanoacetate is stirred, typically at room temperature or with gentle heating. The reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by filtration if it precipitates, or by extraction and subsequent purification by recrystallization or column chromatography.

X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. Diffraction data are collected using a diffractometer equipped with a detector such as a CCD or CMOS sensor. Data are typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

NMR Spectroscopy

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used to obtain one-dimensional spectra. Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the assignment of signals.

FTIR and Raman Spectroscopy

-

FTIR Spectroscopy: The infrared spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

-

Raman Spectroscopy: A small amount of the solid sample is placed in a suitable holder and irradiated with a monochromatic laser beam. The scattered light is collected and analyzed to generate the Raman spectrum.

Visualizations

Caption: Molecular connectivity of this compound.

Caption: General experimental workflow for characterization.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound based on available crystallographic and spectroscopic data. The piperidine ring adopts a chair conformation with the cyanoacetyl group in an equatorial position. The provided quantitative data and experimental protocols offer a solid foundation for further research and development involving this compound. The structural insights presented here are critical for understanding its chemical reactivity, potential biological activity, and for the rational design of new molecules with desired properties.

References

A Technical Guide to the Potential Biological Activities of 1-(Cyanoacetyl)piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Among the vast landscape of piperidine-containing molecules, those derived from the versatile building block, 1-(cyanoacetyl)piperidine, have emerged as a promising class of compounds with a diverse range of potential therapeutic applications. This technical guide provides an in-depth overview of the significant biological activities reported for derivatives synthesized from the this compound core, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties.

This document serves as a resource for researchers and drug development professionals, offering a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of synthetic workflows and relevant signaling pathways. The information presented herein is intended to facilitate the exploration and development of next-generation therapeutics based on the this compound scaffold.

Synthesis of the Core Scaffold

The foundational precursor, this compound, is typically synthesized through the reaction of ethyl cyanoacetate with piperidine. A common laboratory-scale procedure involves mixing neat piperidine with ethyl cyanoacetate, often in a 1.5:1 ratio, under an inert atmosphere (e.g., N₂) and stirring at room temperature for 24-60 hours.[2] The reaction progress can be monitored by thin-layer chromatography. The resulting solid product is then filtered, washed with solvents like toluene and hexane, and dried under vacuum to yield this compound.[2]

Anticancer Activity

Derivatives originating from the this compound scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical cellular processes such as tubulin polymerization. These compounds often serve as intermediates in the synthesis of more complex heterocyclic systems that exhibit potent cytotoxicity against various cancer cell lines.

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism of action for several anticancer piperidine derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][4][5] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[4] By binding to tubulin, typically at the colchicine binding site, these inhibitors prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3] This disruption of microtubule function is a well-established and effective strategy in cancer chemotherapy.[4]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative compounds derived from the this compound scaffold against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency in inhibiting biological or biochemical functions.

| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| Compound 17a | PC3 | Prostate | 0.81 | [3] |

| MGC803 | Gastric | 1.09 | [6] | |

| MCF-7 | Breast | 1.30 | [6] | |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [6] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [6] | |

| Compound 5ab | HCT116 | Colon | - | [7] |

| Compound 5bc | HCT116 | Colon | - | [7] |

| Compound 15c | A549 | Lung | - | [7] |

Note: Specific IC₅₀ values for compounds 5ab, 5bc, and 15c were not provided in the source material, but they were highlighted for their significant activity.

Caption: Synthetic and screening workflow for novel anticancer agents.

Caption: Pathway of apoptosis induction via tubulin inhibition.

Antimicrobial Activity

The versatile nature of the piperidine ring system has also led to the development of derivatives with notable antimicrobial properties.[8][9][10][11][12] Compounds incorporating the piperidine moiety have shown activity against a range of both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected piperidine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13]

| Compound ID | Microorganism | Strain Type | MIC (µg/mL) | Reference |

| Antibiotic PF 1052 | Staphylococcus aureus | Gram-positive | 3.13 | [13] |

| Streptomyces parvulus | Gram-positive | 0.78 | [13] | |

| Clostridium perfringens | Anaerobe | 0.39 | [13] | |

| Compound 2 | Staphylococcus aureus | Gram-positive | - | [9] |

| Escherichia coli | Gram-negative | - | [9] |

Note: For Compound 2, the source indicates "excellent" activity but does not provide specific MIC values. The activity was determined by the disc diffusion method.[9]

Anti-inflammatory Activity

Certain piperidine derivatives have been investigated for their potential to mitigate inflammatory responses.[14][15][16] The primary in vivo model for screening acute anti-inflammatory activity is the carrageenan-induced paw edema assay in rodents.[17][18][19]

Mechanism of Action in Inflammation

The injection of carrageenan into the paw induces a biphasic acute inflammatory response.[18] The initial phase is mediated by the release of histamine, serotonin, and bradykinin. The later phase is associated with the production of prostaglandins and the infiltration of neutrophils into the inflammatory site.[18][19] Anti-inflammatory compounds can act by inhibiting these mediators, with many non-steroidal anti-inflammatory drugs (NSAIDs) functioning through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[19]

Quantitative Anti-inflammatory Data

The following table summarizes the anti-inflammatory effects of representative piperidine derivatives in the carrageenan-induced paw edema model.

| Compound ID | Dose | Time Post-Carrageenan | % Inhibition of Edema | Reference |

| Compound 5u | - | 3 hours | 80.63 | [15] |

| - | 4 hours | 78.09 | [15] | |

| Compound 5s | - | 3 hours | 80.87 | [15] |

| - | 4 hours | 76.56 | [15] | |

| Ibuprofen (Standard) | - | 3 hours | 81.32 | [15] |

| - | 4 hours | 79.23 | [15] |

Note: Specific dosages for compounds 5u and 5s were not provided in the abstract.

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo assays are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of novel this compound derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[20][21][22]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[21]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[22]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility: Broth Microdilution (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[13][23][24][25]

-

Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).[13]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).[13]

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[23]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[13][23]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.[17][18][19][26]

-

Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize to the laboratory conditions.

-

Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined time (e.g., 30-60 minutes) before the carrageenan injection.[19] A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin or ibuprofen).[19]

-

Edema Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[19]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[19]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Conclusion

The this compound core represents a valuable and versatile starting point for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. The derivatives discussed in this guide demonstrate promising anticancer, antimicrobial, and anti-inflammatory activities. The ability of certain derivatives to act as potent tubulin polymerization inhibitors highlights a particularly promising avenue for the development of novel oncology drugs. Further exploration of the structure-activity relationships within this chemical class, facilitated by the standardized experimental protocols outlined herein, will undoubtedly pave the way for the discovery of new and improved therapeutic agents. This guide serves as a foundational resource to encourage and support these future research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-CYANOACETYLPIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. lifesciencesite.com [lifesciencesite.com]

- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. jyoungpharm.org [jyoungpharm.org]

- 17. inotiv.com [inotiv.com]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. MTT assay overview | Abcam [abcam.com]

- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 24. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

The Synthetic Versatility of 1-(Cyanoacetyl)piperidine: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Review of the Synthesis, Properties, and Applications of 1-(Cyanoacetyl)piperidine in Modern Organic Chemistry and Drug Discovery

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the applications of this compound. This versatile building block, characterized by its reactive methylene group, is a valuable intermediate in the synthesis of a variety of complex organic molecules and heterocyclic systems. This document outlines its synthesis, key chemical reactions, and provides detailed experimental protocols.

Introduction

This compound, also known as 3-oxo-3-(piperidin-1-yl)propanenitrile, is a white crystalline solid with the molecular formula C₈H₁₂N₂O[1][2]. Its structure incorporates a cyanoacetyl group attached to a piperidine ring, rendering the methylene protons acidic and thus highly reactive. This reactivity is the cornerstone of its utility in organic synthesis, primarily in condensation reactions for the formation of carbon-carbon double bonds. The piperidine moiety, a common scaffold in many pharmaceuticals, also makes this compound an attractive starting material in medicinal chemistry for the development of novel therapeutic agents[3][4][5][6].

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the direct reaction of piperidine with an ethyl cyanoacetate. This reaction is typically performed under neat (solvent-free) conditions at room temperature, providing high yields of the desired product.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| Melting Point | 87-90 °C | [7] |

| Appearance | Off-white solid | [7] |

| CAS Number | 15029-30-8 | [1][2] |

Synthesis Protocol

A general and high-yielding procedure for the synthesis of this compound involves the direct aminolysis of ethyl cyanoacetate with piperidine.

Experimental Protocol: Synthesis of this compound [7]

-

Materials:

-

Piperidine

-

Ethyl cyanoacetate

-

Toluene (for washing)

-

Hexane (for washing)

-

Concentrated H₂SO₄ (for desiccation)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen inlet

-

Vacuum filtration apparatus

-

Vacuum desiccator

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, neat piperidine is mixed with neat ethyl cyanoacetate in a 1.5:1 molar ratio.

-

The mixture is stirred at room temperature for 24-60 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) for the disappearance of ethyl cyanoacetate. An iodine chamber is used for visualization as the compounds lack a UV chromophore.

-

Upon completion, the resulting thick, off-white precipitate is collected by vacuum filtration.

-

The solid is washed with small portions of toluene (~20 mL) and hexane (~25 mL).

-

The product is dried in a vacuum desiccator containing concentrated H₂SO₄ until the odor of piperidine is no longer detectable.

-

-

Yield: 92%[7]

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a precursor in the Knoevenagel condensation. The active methylene group readily undergoes deprotonation in the presence of a base, and the resulting carbanion acts as a nucleophile, attacking the carbonyl carbon of aldehydes and ketones.

Knoevenagel Condensation

The Knoevenagel condensation of this compound with various aromatic aldehydes provides a straightforward route to α,β-unsaturated cyanoacrylamides. These products are valuable intermediates in the synthesis of various heterocyclic compounds and have been investigated for their potential biological activities.

| Aldehyde Reactant | Base | Solvent | Yield (%) |

| Cinnamaldehyde | Trimethylamine | Ethanol | 70-90 |

| 3-(4-dimethylamino)phenyl acrylaldehyde | Trimethylamine | Ethanol | 70-90 |

| 4-(dimethylamino)benzaldehyde | Trimethylamine | Ethanol | 70-90 |

Table adapted from data presented in Mediterranean Journal of Medical Research, where N-substituted cyanoacetamides including this compound were reacted under these conditions.

Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde

This protocol is a representative procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde, adapted from similar reactions with N-substituted cyanoacetamides.

-

Materials:

-

This compound (1.0 mmol)

-

Aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol)

-

Ethanol (as solvent)

-

Trimethylamine or Piperidine (catalytic amount)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

-

Procedure:

-

Dissolve this compound (1.0 mmol) in absolute ethanol in a round-bottom flask.

-

Add the aromatic aldehyde (1.0 mmol) to the solution.

-

Add a catalytic amount of a base, such as trimethylamine or piperidine (e.g., 5-10 drops).

-

Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary to ensure completion.

-

Monitor the reaction by TLC.

-

Upon completion, the product often precipitates from the solution. The solid can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

-

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. Its straightforward synthesis and the reactivity of its active methylene group make it a valuable tool for the construction of carbon-carbon double bonds through the Knoevenagel condensation. The resulting α,β-unsaturated products are important precursors for a variety of more complex molecules, particularly in the realm of medicinal chemistry. The protocols and data presented in this guide are intended to facilitate the use of this compound in further research and development endeavors.

References

- 1. asianpubs.org [asianpubs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(Cyanoacetyl)piperidine: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Cyanoacetyl)piperidine, a derivative of the ubiquitous piperidine scaffold, has a history rooted in the broader exploration of cyanoacetamide chemistry. While not marked by a singular momentous discovery, its significance has evolved, particularly as a versatile intermediate in the synthesis of pharmaceuticals. This technical guide provides a comprehensive overview of this compound, detailing its history, synthesis, physicochemical properties, and exploring the known and potential biological activities of the broader class of piperidine-containing compounds. This document aims to serve as a valuable resource for professionals in drug discovery and development by consolidating key technical data and outlining detailed experimental protocols.

Introduction and Historical Context

The emergence of this compound in the scientific literature is more prominent as a chemical intermediate. Notably, it has been identified as a precursor in the synthesis of Minoxidil, a well-known antihypertensive and hair-growth therapeutic. This application underscores its practical utility in the pharmaceutical industry. The compound is also listed in various chemical databases and has been included in large-scale chemical screening programs, such as that of the National Cancer Institute (NCI), under the identifier NSC 102772, indicating early interest in its potential biological activity.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and for predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O | [1][2][3] |

| Molecular Weight | 152.19 g/mol | [1][2][3] |

| IUPAC Name | 3-oxo-3-(piperidin-1-yl)propanenitrile | [1] |

| CAS Number | 15029-30-8 | [3][4] |

| Appearance | Off-white solid | [4] |

| Melting Point | 87-90 °C | [4] |

| XlogP (predicted) | 0.5 | [1][5] |

| Monoisotopic Mass | 152.09496 Da | [1][5] |

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound is through the direct cyanoacetylation of piperidine.

Synthesis of this compound from Ethyl Cyanoacetate

This method involves the reaction of piperidine with an ester of cyanoacetic acid, typically ethyl cyanoacetate.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Materials:

-

Piperidine

-

Ethyl cyanoacetate

-

Toluene (for washing)

-

Hexane (for washing)

-

Concentrated Sulfuric Acid (for desiccation)

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, mix neat piperidine and neat ethyl cyanoacetate in a 1.5:1 molar ratio with stirring.[4]

-

Allow the reaction to proceed at room temperature for 24-60 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the ethyl cyanoacetate spot.

-

A thick, off-white precipitate of this compound will form.[4]

-

Filter the precipitate under vacuum.

-

Wash the solid with small portions of toluene (e.g., ~20 mL) and then hexane (e.g., ~25 mL).[4]

-

Dry the product in a vacuum desiccator containing concentrated sulfuric acid until the odor of piperidine is no longer detectable.[4]

-

-

Expected Yield: ~92%[4]

Characterization Data

-

¹H NMR (in dmso-d₆): 4.01 (s, 2H), 3.41 ("t", 2H), 3.28 ("t", 2H), 1.53 (m, 6H).[4]

-

Mass Spectrometry (positive FAB, Ar): m/z calculated for C₈H₁₂N₂O - 152.12; found - 152.1.[4]

Potential Biological Activities and Signaling Pathways (A Class Perspective)

While specific biological data for this compound is scarce in publicly available literature, the broader classes of piperidine derivatives and cyanoacetamides exhibit a wide range of pharmacological activities. This suggests potential areas for future investigation of this compound.

Anticancer Activity

Piperidine and its derivatives are integral components of numerous anticancer agents.[6] Their mechanisms of action are diverse and can involve the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with DNA. For instance, certain piperidine-containing compounds have been shown to inhibit kinases involved in cell proliferation and survival.

Caption: Potential anticancer mechanism of piperidine derivatives.

Central Nervous System (CNS) Activity

Piperidine is a known constituent of the mammalian brain and can influence various neural mechanisms.[7] Derivatives of piperidine have been investigated for a range of CNS activities, including as analgesics, antipsychotics, and antidepressants. Some piperidine compounds act as antagonists or agonists at various neurotransmitter receptors, such as histamine H3 and sigma-1 receptors.[8]

Caption: General mechanism of CNS activity for piperidine derivatives.

Enzyme Inhibition

The piperidine scaffold is found in numerous enzyme inhibitors. For example, piperidine derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine, which is a therapeutic target for Alzheimer's disease.

Conclusion and Future Directions

This compound is a readily synthesized compound with well-defined physicochemical properties. While its history is more notable as a chemical intermediate in the pharmaceutical industry rather than as a bioactive agent itself, the rich pharmacology of the piperidine and cyanoacetamide classes of compounds suggests that it may possess unexplored biological activities. The lack of specific biological data for this compound presents an opportunity for further research. Future studies could focus on screening this compound for anticancer, CNS, and enzyme inhibitory activities, leveraging the known bioactivities of its structural relatives as a guide. The detailed synthetic and characterization protocols provided in this guide offer a solid foundation for the production of high-purity material for such biological evaluations.

References

- 1. This compound | C8H12N2O | CID 84765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Piperidine, 1-(cyanoacetyl)- [webbook.nist.gov]

- 4. 1-CYANOACETYLPIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. PubChemLite - this compound (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 1-(Cyanoacetyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 1-(Cyanoacetyl)piperidine (CAS No: 15029-30-8), a compound utilized in chemical synthesis. Due to its potential hazards, strict adherence to the following protocols is essential to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound, with the molecular formula C₈H₁₂N₂O, is a piperidine derivative.[1][2] Its structural and physical properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 152.19 g/mol | [1] |

| IUPAC Name | 3-oxo-3-piperidin-1-ylpropanenitrile | [1] |

| Synonyms | N-(2-Cyanoacetyl)piperidine, 1-Cyanoacetylpiperidine | [2][3] |

| Appearance | White powder | [4] |

| Melting Point/Range | 9 °F / -13 °C (for Piperidine) | [5] |

| Boiling Point/Range | 223 °F / 106 °C (for Piperidine) | [5] |

| Density | 0.862 g/cm³ (at 68 °F / 20 °C for Piperidine) | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[1]

| Hazard Class | GHS Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |

Hazard Relationship Diagram

Caption: Relationship between exposure routes and health hazards.

Toxicology Data

The following toxicological data has been reported for this compound or related compounds. It is important to note that this information may not be exhaustive.

| Test | Species | Route | Value | Exposure Time | Source |

| LD50 | Rabbit | Dermal | 276 mg/kg | - | [6] |

| LC50 | Mouse | Inhalation | 6,000 mg/m³ | 2h | [6] |

| Skin Irritation | Rabbit | Dermal | Severe skin irritation | 24h | [6] |

| Eye Irritation | Rabbit | Ocular | Severe eye irritation | 24h | [6] |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a stringent set of protocols for handling and personal protection must be followed.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8] Local exhaust ventilation should be used to control airborne concentrations.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all personnel handling this compound.

| PPE Category | Item | Specifications |

| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times. A face shield provides additional protection against splashes.[7][8][10] |

| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Change gloves frequently and immediately if contaminated.[11] |

| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required.[11] | |

| Shoe Covers | Disposable shoe covers should be worn to prevent tracking of contaminants.[12] | |

| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement.[7][11] For large-scale operations or in case of ventilation failure, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[8] |

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[6][8] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Seek immediate medical attention.[6][7] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and call a physician immediately.[6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[6][8] |

First Aid Decision Tree

Caption: Decision tree for first aid procedures following exposure.

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7] Store away from incompatible materials such as acids and strong oxidizing agents.[8] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]

-

Disposal: Dispose of this material and its container as hazardous waste.[6] Contact a licensed professional waste disposal service.[6] Do not allow the product to enter drains.[6] All local, state, and federal environmental regulations must be observed.[6]

Fire-Fighting Measures

-

Extinguishing Media: Use "alcohol" foam, carbon dioxide, or dry chemical for small fires. For large fires, use water spray, fog, or foam.[6] Do not use a water jet.[6]

-

Hazardous Decomposition Products: Thermal decomposition may produce oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂).[6][8]

-

Special Procedures: Firefighters should wear positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.[6] Use water spray to cool unopened containers.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection, splash goggles, a full suit, boots, and gloves.[6] Ensure adequate ventilation and remove all sources of ignition.[6]

-

Containment and Cleanup: Prevent further leakage or spillage if safe to do so. Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite).[4] Collect the absorbed material into a suitable container for disposal.[4] Do not let the product enter drains.[6]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable institutional and regulatory guidelines. Always consult the most recent Safety Data Sheet (SDS) before working with this or any other hazardous chemical.

References

- 1. This compound | C8H12N2O | CID 84765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine, 1-(cyanoacetyl)- [webbook.nist.gov]

- 3. 1-CYANOACETYLPIPERIDINE price,buy 1-CYANOACETYLPIPERIDINE - chemicalbook [chemicalbook.com]

- 4. lobachemie.com [lobachemie.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.at [fishersci.at]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. dem.ri.gov [dem.ri.gov]

- 11. benchchem.com [benchchem.com]

- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

The Versatility of 1-(Cyanoacetyl)piperidine in Organic Synthesis: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Cyanoacetyl)piperidine is a versatile and highly reactive building block in organic synthesis, prized for its activated methylene group and cyano functionality. This technical guide provides an in-depth exploration of the core mechanisms through which this compound participates in a variety of organic reactions, particularly in the synthesis of diverse heterocyclic compounds. Detailed experimental protocols for key reactions, quantitative data summaries, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in synthetic and medicinal chemistry.

Core Reactivity and Mechanism of Action

The synthetic utility of this compound stems from the electron-withdrawing effects of the adjacent cyano and carbonyl groups. This electronic arrangement significantly increases the acidity of the α-methylene protons, making them susceptible to deprotonation by even weak bases to form a stabilized carbanion. This carbanion acts as a potent nucleophile, which is the cornerstone of its reactivity in a multitude of condensation and addition reactions.

The general mechanism of activation and subsequent reaction is a two-step process:

-

Deprotonation: A base abstracts a proton from the α-methylene group of this compound, generating a resonance-stabilized carbanion. The negative charge is delocalized over the α-carbon, the cyano nitrogen, and the carbonyl oxygen.

-

Nucleophilic Attack: The resulting carbanion attacks an electrophilic center, such as the carbonyl carbon of an aldehyde or ketone, or the β-carbon of an α,β-unsaturated system.

This fundamental reactivity profile allows this compound to be a key player in various synthetic transformations, including Knoevenagel condensations, Michael additions, and multicomponent reactions for the construction of complex molecular architectures.

Key Organic Reactions and Mechanisms

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving this compound. It entails the reaction of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or triethylamine, to form a new carbon-carbon double bond.

Mechanism:

-

The basic catalyst deprotonates the active methylene group of this compound to form the nucleophilic carbanion.

-

The carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

-

This intermediate undergoes dehydration to yield the final condensed product.

Caption: Knoevenagel condensation mechanism.

Michael Addition

In the Michael addition reaction, the carbanion derived from this compound acts as a Michael donor and adds to an α,β-unsaturated carbonyl compound (Michael acceptor). This reaction is fundamental for the formation of new carbon-carbon single bonds.

Mechanism:

-

Base-catalyzed formation of the this compound carbanion.

-

The carbanion attacks the β-carbon of the α,β-unsaturated system.

-

Protonation of the resulting enolate yields the final 1,4-adduct.

Caption: Michael addition reaction pathway.

Multicomponent Reactions (MCRs)

This compound is an excellent substrate for multicomponent reactions, where three or more reactants combine in a one-pot synthesis to form a complex product. These reactions are highly efficient and atom-economical. A common example is the synthesis of dihydropyridine derivatives.

Workflow for a Typical Three-Component Reaction:

Caption: General workflow for a multicomponent reaction.

Quantitative Data from Synthetic Applications

The following tables summarize quantitative data from various reactions utilizing this compound.

Table 1: Synthesis of this compound [1]

| Starting Materials | Reagent Ratio | Conditions | Reaction Time | Yield (%) | Melting Point (°C) |

| Piperidine, Ethyl Cyanoacetate | 1.5 : 1 | Room Temperature, N₂ blanket | 24-60 h | 92 | 87-90 |

Table 2: Synthesis of Pyridine Derivatives via Multicomponent Reaction [2]

| This compound Derivative | Aldehyde | Michael Acceptor | Catalyst | Solvent | Conditions | Yield (%) |

| Cyanothioacetamide | Benzaldehyde | Bis-chalcone | Piperidine | Ethanol | Reflux, 4 h | 74 |

| Malononitrile | Benzaldehyde | Bis-chalcone | Piperidine | Ethanol | Reflux, 6 h | - |

*Note: These examples use analogues of this compound, demonstrating the broader utility of the cyanoacetyl moiety in reactions catalyzed by piperidine.

Experimental Protocols

General Procedure for the Synthesis of this compound[1]

-

Neat piperidine and ethyl cyanoacetate are mixed in a 1.5:1 molar ratio under a nitrogen atmosphere with stirring.

-

The reaction is allowed to proceed at room temperature for 24-60 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

The resulting off-white precipitate is filtered under vacuum.

-

The solid is washed with small portions of toluene (~20 mL) and hexane (~25 mL).

-

The product is dried in a vacuum desiccator over concentrated sulfuric acid.

General Procedure for the Synthesis of Fused Heterocyclic Compounds[2]

-

A mixture of a bis-chalcone (10 mmol) and a cyanoacetyl derivative (e.g., cyanothioacetamide, 20 mmol) in ethanol (30 mL) is prepared.

-

A few drops of piperidine are added as a catalyst.

-

The mixture is heated under reflux for 4 hours.

-

After cooling, the precipitated solid is collected by filtration.

-

The crude product is purified by crystallization from ethanol.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its activated methylene group, facilitated by the electron-withdrawing cyano and carbonyl functionalities, allows it to readily form a nucleophilic carbanion. This reactivity is central to its utility in Knoevenagel condensations, Michael additions, and various multicomponent reactions for the efficient synthesis of complex heterocyclic molecules. The straightforward reaction conditions and high yields often associated with its use make it an attractive building block for both academic research and industrial applications in drug discovery and materials science. This guide provides a foundational understanding of its mechanism of action and practical application, serving as a resource for the design of novel synthetic pathways.

References

Methodological & Application

The Versatile Role of 1-(Cyanoacetyl)piperidine in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

1-(Cyanoacetyl)piperidine, a bifunctional reagent featuring both an active methylene group and a piperidine amide moiety, serves as a valuable building block in the construction of a diverse array of heterocyclic compounds. Its unique structural characteristics allow it to participate in a variety of condensation and cyclization reactions, making it a versatile tool for the synthesis of privileged scaffolds in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key heterocyclic systems, including substituted pyridines and Michael adducts, with further potential for the synthesis of pyrimidines and other related heterocycles.

Application Notes